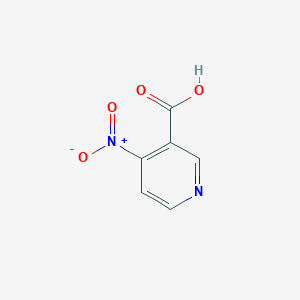

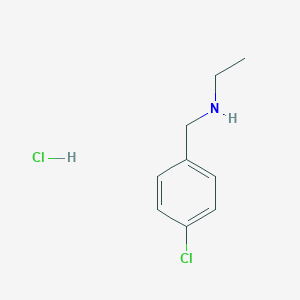

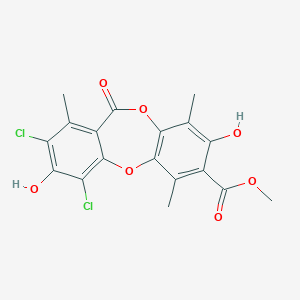

N-(4-chlorobenzyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorobenzyl)ethanamine hydrochloride, also known as N-CBCh, is a synthetic compound that has been used in scientific research for decades. It is a versatile reagent with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. N-CBCh is a potent inhibitor of enzymes and has been used in a variety of biochemical and physiological studies.

Applications De Recherche Scientifique

Multifunctional Biocide Properties

N-substituted ethanamines, similar to N-(4-chlorobenzyl)ethanamine hydrochloride, have been explored for their multifunctional biocide properties. For instance, 2-(Decyithio)Ethanamine Hydrochloride has shown efficacy in cooling water systems due to its broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition characteristics (Walter & Cooke, 1997).

Antiamoebic Activity

Research has been conducted on chalcones bearing N-substituted ethanamine, synthesized through a series of reactions involving N-substituted ethanamine hydrochloride. These compounds have demonstrated significant antiamoebic activity, indicating potential therapeutic applications (Zaidi et al., 2015).

Pharmaceutical Synthesis

This compound derivatives have been used in the synthesis of pharmaceutical compounds. For example, the synthesis of the antiobesity drug lorcaserin hydrochloride involves N-protection of 2-(4-chlorophenyl)ethanamine, showcasing its role in complex pharmaceutical syntheses (Zhu et al., 2015).

Nonbenzenoid Analog Synthesis

Studies involving the synthesis of 2-(4-azulenyl)ethanamine derivatives, nonbenzenoid analogs of biologically active amines, have utilized reactions involving N-substituted ethanamine hydrochlorides. These derivatives have been investigated for their enzyme inhibition properties, suggesting potential in biochemical research (Kurokawa, 1983).

Enrichment of Environmental Pollutants

This compound and its derivatives have been utilized in the study of environmental pollutants. For instance, research on the biotransformation of DDT by Alcaligenes eutrophus A5 involved derivatives of this compound, contributing to our understanding of the aerobic degradation of persistent organic pollutants (Nadeau et al., 1994).

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing in dust, and not ingesting "N-(4-chlorobenzyl)ethanamine hydrochloride" . In case of accidental ingestion, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place and kept away from heat, sparks, and flame .

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQGTQFOWKTKSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586389 |

Source

|

| Record name | N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102236-18-0 |

Source

|

| Record name | N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)

![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)